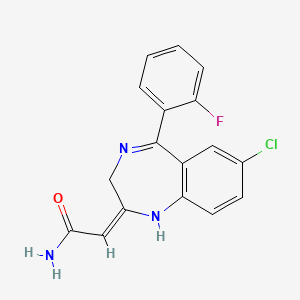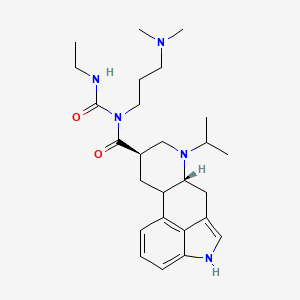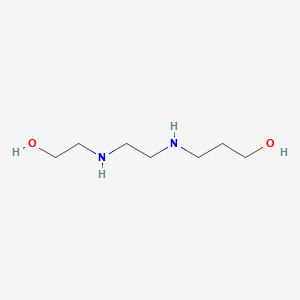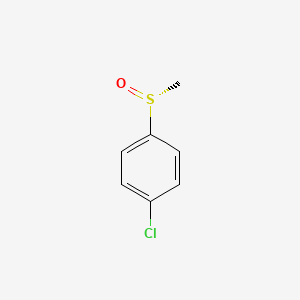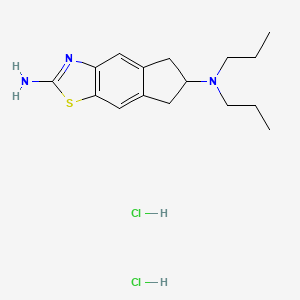
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique indeno-thiazole structure, which contributes to its diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the indeno-thiazole core, followed by the introduction of the diamine and dipropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring, affecting the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of cancer and infectious diseases. Its ability to interact with cellular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into binding sites with high specificity.
Comparaison Avec Des Composés Similaires
- N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride
- 5H-Indeno[5,6-d]thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, hydrochloride
Uniqueness: Compared to similar compounds, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride stands out due to its specific dipropyl substitution, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
254885-69-3 |
|---|---|
Formule moléculaire |
C16H25Cl2N3S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C16H23N3S.2ClH/c1-3-5-19(6-4-2)13-7-11-9-14-15(10-12(11)8-13)20-16(17)18-14;;/h9-10,13H,3-8H2,1-2H3,(H2,17,18);2*1H |
Clé InChI |
ZNHLCGFCYLKGOA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1CC2=CC3=C(C=C2C1)SC(=N3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


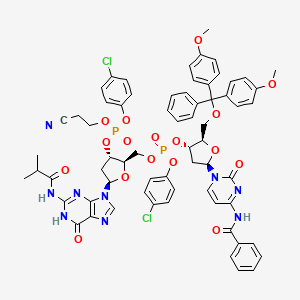
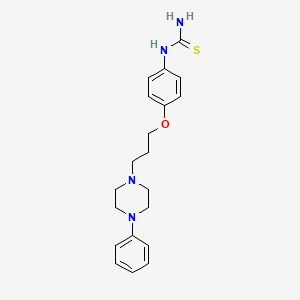
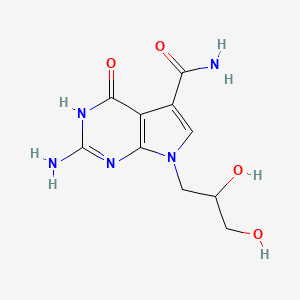
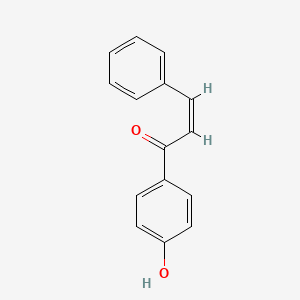
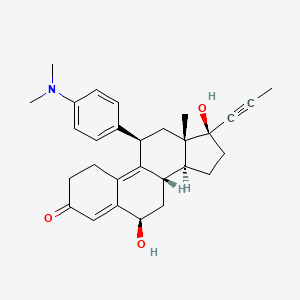
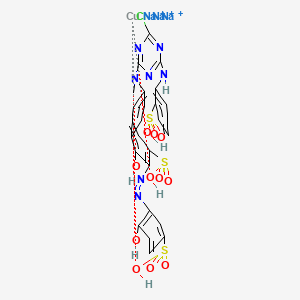
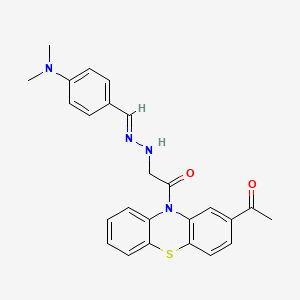
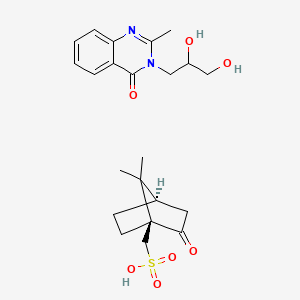
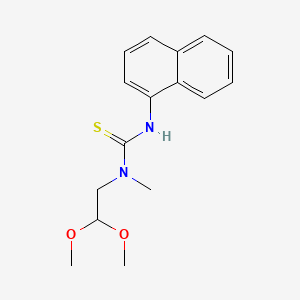
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,23S,26S,29S,32S,35S,38S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(1R,6R,6aS,9aS,12S,15S,15aS,18S,18aS,21S,21aS,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60R,65R,68S,71S,74S,77S,83S,86S,89S,92S,95S,98S)-65-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-15,15a,33,54,71,95-hexakis(4-aminobutyl)-18a,36,68-tris(2-amino-2-oxoethyl)-48,89-dibenzyl-12-(3-carbamimidamidopropyl)-98-[(1R)-1-hydroxyethyl]-39-(hydroxymethyl)-57,92-bis[(4-hydroxyphenyl)methyl]-9a-methyl-21a,74,86-tris(2-methylpropyl)-30,45,51-tris(2-methylsulfanylethyl)-1a,7a,8,10a,11,13a,14,16a,17,19a,20,22a,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,84,87,90,93,96,99-pentatriacontaoxo-18,27,42,77-tetra(propan-2-yl)-3,4,62,63-tetrathia-a,2a,7,8a,10,11a,13,14a,16,17a,19,20a,23a,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,85,88,91,94,97-pentatriacontazapentacyclo[58.40.23.021,25.079,83.0102,106]tricosahectane-6-carbonyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-17,35-bis(4-aminobutyl)-29,32-bis(hydroxymethyl)-14-[(4-hydroxyphenyl)methyl]-23,26-bis(2-methylpropyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-11,20-di(propan-2-yl)-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-16-(2-amino-2-oxoethyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B15190836.png)
